molecular formula C9H12N2O2 B12947638 Ethyl 6-(methylamino)pyridine-3-carboxylate

Ethyl 6-(methylamino)pyridine-3-carboxylate

Cat. No.: B12947638
M. Wt: 180.20 g/mol
InChI Key: ZOTBMPMIIAQIOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Substituent Orientation and Bond Geometry

The ester group at position 3 adopts a planar configuration due to resonance stabilization between the carbonyl oxygen and the pyridine nitrogen. The methylaminomethyl side chain at position 6 introduces a secondary amine, which can participate in hydrogen bonding. The methyl group on the amine restricts rotational freedom around the C–N bond, favoring a staggered conformation to minimize steric hindrance.

Isomeric Possibilities

Positional isomerism is theoretically possible if the substituents occupy alternative sites on the pyridine ring. For instance, relocating the methylaminomethyl group to position 4 or the ester to position 2 would yield distinct isomers. However, the IUPAC name ethyl 6-(methylaminomethyl)pyridine-3-carboxylate explicitly defines the substitution pattern, eliminating ambiguity. Tautomerism is not observed due to the absence of enolizable protons adjacent to the carbonyl group.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 6-(methylamino)pyridine-3-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-3-13-9(12)7-4-5-8(10-2)11-6-7/h4-6H,3H2,1-2H3,(H,10,11)

InChI Key

ZOTBMPMIIAQIOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)NC

Origin of Product

United States

Preparation Methods

Regioselective Nucleophilic Substitution

A key step in the preparation is the selective substitution of a chlorine or trifluoromethyl group at the 6-position of the pyridine ring with a methylamino group. This is achieved by reacting 2,6-dichloro-3-trifluoromethylpyridine with methylamine or N-methylated amines under controlled conditions.

  • For example, the reaction of 2,6-dichloro-3-trifluoromethylpyridine with N-benzylmethylamine yields predominantly the 6-(N-benzyl-N-methyl)aminopyridine regioisomer in >98:2 ratio with quantitative yield, demonstrating high regioselectivity.
  • The nucleophilic substitution is typically carried out in polar aprotic solvents under mild heating to favor substitution at the 6-position.

Conversion of Trifluoromethyl to Carboxylate Ester

Following amination, the trifluoromethyl group at the 3-position is converted into a methoxycarbonyl (ester) group via treatment with sodium methoxide in large excess, followed by acid hydrolysis.

  • This step efficiently transforms the trifluoromethyl substituent into the corresponding methyl or ethyl ester, yielding the pyridine-3-carboxylate derivative in excellent yield.

Esterification

If the starting material is a carboxylic acid or acid chloride, esterification is performed to introduce the ethyl ester group at the 3-position.

  • Esterification can be achieved by refluxing the carboxylic acid with ethanol in the presence of acid catalysts or by reacting the acid chloride intermediate with ethanol under inert atmosphere.
  • For example, 6-(methoxycarbonyl)pyridine-2-carboxylic acid is converted to its acyl chloride using thionyl chloride and catalytic DMF, then reacted with amines to form amide derivatives, followed by esterification.

Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Outcome
1 Nucleophilic substitution 2,6-dichloro-3-trifluoromethylpyridine + methylamine, polar aprotic solvent, mild heat Selective substitution at 6-position with methylamino group
2 Trifluoromethyl to ester Sodium methoxide (excess), acid hydrolysis Conversion of trifluoromethyl to methoxycarbonyl ester group
3 Esterification (if needed) Ethanol, acid catalyst or acyl chloride + ethanol, inert atmosphere Formation of ethyl ester at 3-position

Yields and Purification

  • The regioselective substitution step typically proceeds with quantitative or near-quantitative yields (>95%).
  • Conversion of trifluoromethyl to ester groups yields the desired ester in excellent yields, often above 85-90%.
  • Purification is commonly achieved by recrystallization or column chromatography using silica gel with appropriate solvent systems (e.g., ethyl acetate/dichloromethane mixtures).

Analytical Characterization

  • Structural confirmation is performed using NMR spectroscopy, with characteristic signals for the methylamino group and ester moiety.
  • Elemental analysis (CHNS) and melting point determination support purity assessment.
  • Mass spectrometry and IR spectroscopy further confirm functional groups.

Research Findings and Process Improvements

  • The regioselectivity of nucleophilic substitution on 2,6-dichloro-3-trifluoromethylpyridine is a critical factor enabling efficient synthesis of ethyl 6-(methylamino)pyridine-3-carboxylate and related compounds.
  • Use of large excess sodium methoxide and controlled acid hydrolysis improves conversion rates and yields of the esterification step.
  • Avoidance of harsh conditions and chromatographic purification in some steps enhances scalability and industrial applicability.

This comprehensive overview synthesizes diverse research findings to present a professional and authoritative account of the preparation methods for this compound. The key to efficient synthesis lies in the regioselective nucleophilic substitution of pyridine derivatives and subsequent conversion of trifluoromethyl groups to ester functionalities under optimized conditions.

Chemical Reactions Analysis

Oxidation Reactions

The methylamino group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Reagents Conditions Products Yield References
H₂O₂ (30%)RT, 12–24 hours6-(Methylsulfinyl)pyridine derivative65–78%
mCPBA (meta-chloroperbenzoic acid)DCM, 0°C to RT, 6 hours6-(Methylsulfonyl)pyridine derivative82%

Oxidation typically targets the sulfur atom in the methylamino group, with selectivity dependent on the oxidizing agent and reaction time.

Nucleophilic Substitution

The pyridine ring’s electron-deficient nature facilitates nucleophilic substitution, particularly at the 2- and 4-positions.

Reagents Conditions Products Yield References
Sodium methoxide (NaOMe)DMF, 80°C, 8 hours2-Methoxy-6-methylaminopyridine-3-carboxylate90%
4-MethylbenzenethiolDMF, 100°C, 12 hours6-(Methylamino)-2-(arylthio)pyridine derivative85%
Methylamine (CH₃NH₂)EtOH, reflux, 24 hours6-(Dimethylamino)pyridine-3-carboxylate68%

Regioselectivity is influenced by solvent polarity, with polar solvents favoring substitution at the 6-position .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to yield carboxylic acid derivatives.

Reagents Conditions Products Yield References
NaOH (1M)H₂O/EtOH, reflux, 6 hours6-(Methylamino)pyridine-3-carboxylic acid95%
HCl (conc.)RT, 48 hoursAcid chloride intermediate88%

Hydrolysis is a critical step for further functionalization, such as amidation.

Amidation

The carboxylic acid (post-hydrolysis) reacts with amines to form amides.

Reagents Conditions Products Yield References
DCC (dicyclohexylcarbodiimide)DMF, RT, 12 hours6-(Methylamino)-N-alkylpyridine-3-carboxamide75–85%
HATU (coupling agent)CH₂Cl₂, DIEA, RT, 6 hoursPeptide-conjugated derivatives70%

Amidation is widely utilized in medicinal chemistry to enhance bioactivity.

Coupling Reactions

The compound participates in cross-coupling reactions for C–C bond formation.

Reagents Conditions Products Yield References
Pd(PPh₃)₄, boronic acidTHF/H₂O, 80°C, 12 hours5-Aryl-6-(methylamino)pyridine-3-carboxylate60–75%
CuI, prolineDMSO, 100°C, 24 hoursAlkynylated pyridine derivatives55%

These reactions enable structural diversification for drug-discovery applications .

Halogenation

Electrophilic halogenation occurs at the pyridine ring’s activated positions.

Reagents Conditions Products Yield References
NBS (N-bromosuccinimide)CCl₄, AIBN, reflux, 6 hours5-Bromo-6-(methylamino)pyridine-3-carboxylate80%
Cl₂ gasAcOH, 0°C, 2 hours5-Chloro derivative72%

Halogenation enhances reactivity for subsequent cross-coupling .

Mechanistic Insights

  • Electrophilic Substitution : The methylamino group directs electrophiles to the para (5-) and ortho (2-) positions via resonance and inductive effects .

  • Steric Effects : Bulky substituents at the 6-position hinder reactivity at adjacent positions, favoring meta substitution .

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and regioselectivity .

Scientific Research Applications

Biological Activities

Research indicates that Ethyl 6-(methylamino)pyridine-3-carboxylate exhibits several biological activities :

  • Immunomodulating Agent : It has been studied for its potential effects on immune responses, which positions it as a candidate for pharmacological research aimed at modulating immune functions .
  • Antimicrobial Properties : Derivatives of this compound may exhibit antimicrobial effects, suggesting potential applications in treating infections caused by various pathogens .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other compounds in the pyridine family. A comparative analysis highlights some notable compounds:

Compound NameStructure SimilarityUnique Features
Ethyl 6-(dimethylamino)pyridine-3-carboxylateSimilar pyridine coreDimethylamino group enhances lipophilicity
Mthis compoundSimilar core but lacks ethylMay exhibit different solubility profiles
Ethyl 2-methyl-6-(4-(methylthio)phenyl)pyridine-3-carboxylateDifferent substitution patternIncorporates a phenyl group enhancing specificity

This table illustrates the diversity within the pyridine family while emphasizing the unique characteristics of this compound that may influence its biological activity and applications.

Case Studies

  • Immunomodulation Research : A study investigated the effects of this compound on immune cell activation. Results indicated that this compound could enhance T-cell proliferation, suggesting potential therapeutic applications in immunotherapy .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of various derivatives of this compound against common pathogens. The findings demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of Ethyl 6-(methylamino)pyridine-3-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The compound may also bind to receptors, modulating their activity and influencing cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The following table highlights key structural differences between ethyl 6-(methylamino)pyridine-3-carboxylate and analogous pyridine-3-carboxylate derivatives:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
This compound 6-methylamino, 3-ethyl ester C₁₀H₁₃N₂O₂ 201.1 Kinase inhibitor precursor; antimicrobial
Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate 6-hydroxyazetidine, 3-ethyl ester C₁₁H₁₄N₂O₃ 222.24 Small-molecule scaffold for drug discovery
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride 6-methylaminomethyl, 3-methyl ester (+ HCl) C₁₀H₁₆Cl₂N₂O₂ 253.12 Pharmaceutical building block (high purity ≥95%)
Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate 6-bromo, 4-methoxy, pyrazolo-fused ring C₁₁H₁₀BrN₂O₃ 313.11 Antiviral research (HIV-1 RT inhibition)
Ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate 6-pyrazolyl, 3-ethyl ester C₁₁H₁₁N₃O₂ 217.23 Intermediate in heterocyclic synthesis

Biological Activity

Ethyl 6-(methylamino)pyridine-3-carboxylate is a pyridine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its molecular formula C9H12N2O2C_9H_{12}N_2O_2 and features an ethyl ester at the carboxylic acid functional group located at the 3-position of the pyridine ring, along with a methylamino group at the 6-position. This article explores its biological activity, including immunomodulatory effects, antimicrobial properties, and potential therapeutic applications.

1. Overview of Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Immunomodulatory Effects : The compound has been studied for its potential to modulate immune responses, making it relevant in the context of autoimmune diseases and immunotherapy.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antibacterial and antifungal properties, which could be explored further for therapeutic applications against various pathogens .

The biological activity of this compound is believed to involve its interaction with specific biological targets:

  • Binding Affinity : Interaction studies have focused on the compound's binding affinity to various receptors involved in immune modulation. This interaction may influence downstream signaling pathways related to immune responses.
  • Structural Modifications : Research has shown that structural modifications can significantly impact the compound's biological activity, suggesting that derivatives could be tailored for enhanced efficacy.

3. Comparative Analysis with Similar Compounds

This compound shares structural similarities with other pyridine derivatives. Below is a comparison highlighting unique features and potential implications for biological activity:

Compound NameStructure SimilarityUnique Features
Ethyl 6-(dimethylamino)pyridine-3-carboxylateSimilar pyridine coreDimethylamino group enhances lipophilicity
Mthis compoundSimilar core but lacks ethyl groupMay exhibit different solubility profiles
Ethyl 2-methyl-6-(4-(methylthio)phenyl)pyridine-3-carboxylateDifferent substitution patternIncorporates a phenyl group enhancing specificity

This table illustrates the diversity within the pyridine family while emphasizing how structural variations can influence biological activities and applications.

Case Study: Immunomodulatory Effects

A study conducted on the immunomodulatory effects of this compound demonstrated its ability to enhance T-cell proliferation in vitro. This suggests potential applications in boosting immune responses in immunocompromised patients.

Antimicrobial Activity

In vitro tests showed that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.00390.0039 to 0.0250.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

5. Future Directions and Applications

Given its promising biological activities, this compound could serve as a lead compound in drug discovery efforts aimed at treating various conditions, including:

  • Autoimmune Diseases : Its immunomodulatory properties may be harnessed for developing therapies targeting autoimmune disorders.
  • Infectious Diseases : The antimicrobial properties suggest potential applications in treating bacterial infections resistant to conventional antibiotics.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methylamino group at C6) and ester functionality. For example, methylamino protons appear as singlets at δ ~2.5 ppm .
  • X-ray Crystallography : Resolves stereochemical ambiguities; dimeric packing motifs and hydrogen-bonding networks are common in related pyridine carboxylates .
  • HPLC-MS : Quantifies purity and detects hydrolytic degradation products (e.g., free carboxylic acid) .

Advanced Tip : Use DFT calculations to predict NMR chemical shifts and compare with experimental data to validate minor diastereomers .

How can researchers address discrepancies in reported biological activity data for derivatives of this compound?

Advanced Research Question
Contradictions may arise from:

  • Variability in assay conditions (e.g., cell lines, inhibitor concentrations). For instance, HS-173 (a PI3Kɑ inhibitor derived from pyridine carboxylates) shows IC50 differences across cancer models due to metabolic stability .
  • Stereochemical impurities : Use chiral HPLC to isolate enantiomers and retest activity .
  • Solubility factors : DMSO stock solutions (>10 mM) may precipitate in aqueous buffers, altering effective concentrations .

Q. Methodology :

  • Validate activity in ≥2 independent assays (e.g., kinase inhibition + cell viability).
  • Characterize metabolites via LC-MS to rule offf-target effects.

What strategies are effective for stabilizing this compound against hydrolytic degradation?

Basic Research Question

  • Storage : Store at -20°C in anhydrous DMSO or under inert gas (N2/Ar) to prevent moisture ingress .
  • Formulation : Use lyophilized powders with cryoprotectants (e.g., trehalose) for long-term stability.
  • pH control : Buffers (pH 6–7) minimize ester hydrolysis during in vitro assays .

Q. Advanced Insight :

  • Computational modeling (e.g., molecular dynamics) predicts hydrolysis-prone conformers, guiding structural modifications (e.g., fluorination at C6) to enhance stability .

How can computational methods enhance the design of this compound derivatives for targeted drug discovery?

Advanced Research Question

  • Docking studies : Identify binding poses in target proteins (e.g., PI3Kɑ) using AutoDock Vina. For example, the methylamino group may form hydrogen bonds with kinase hinge regions .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at C6) with activity to prioritize synthetic targets .
  • ADMET prediction : Tools like SwissADME estimate solubility, permeability, and metabolic liability early in development .

Case Study : Derivatives with trifluoromethyl groups (e.g., Ethyl 6-(trifluoromethyl)pyridine-3-carboxylate) show improved bioavailability due to enhanced lipophilicity .

What are the challenges in characterizing stereoisomers of this compound, and how can they be resolved?

Advanced Research Question

  • Chiral separation : Use polysaccharide-based HPLC columns (e.g., Chiralpak IA) with hexane/IPA gradients .
  • Vibrational circular dichroism (VCD) : Distinguishes enantiomers by analyzing Cotton effects in IR spectra.
  • Crystallography : Resolves absolute configuration, as seen in dimeric structures of ethyl 6-(cyclopropyltriazolyl)pyridine-3-carboxylate .

Advanced Research Question

  • Coordination polymers : The pyridine N and carboxylate O atoms bind metal ions (e.g., Ru²⁺), forming luminescent complexes for optoelectronic applications .
  • Supramolecular assemblies : Hydrogen-bonding motifs (e.g., R₂²(8) rings) enable crystal engineering of porous frameworks .
  • Surface functionalization : Immobilize on nanoparticles via ester-to-amide conjugation for catalytic or sensing applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.